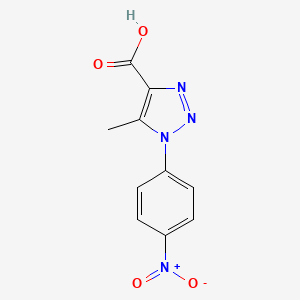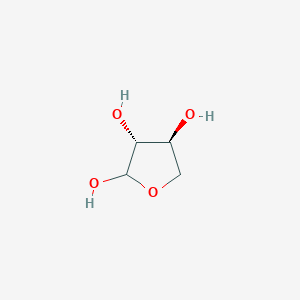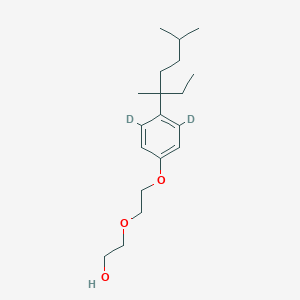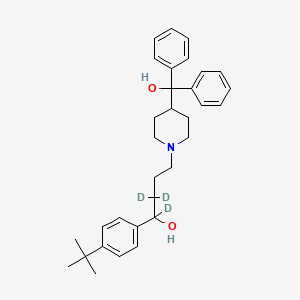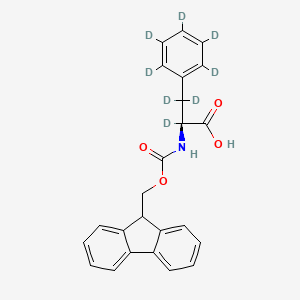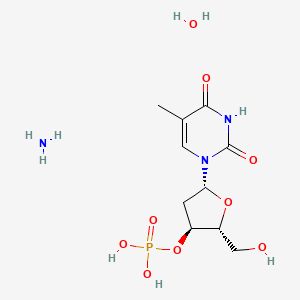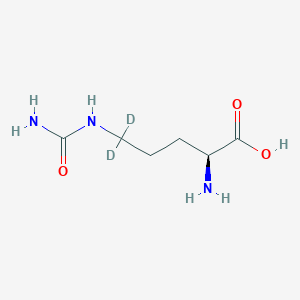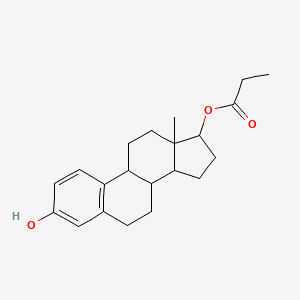
beta-Estradiol 17-propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of natural estrogens and plays a crucial role in various physiological processes.
- Estrogens are essential for the development and maintenance of female reproductive tissues, bone health, and cardiovascular function.
Beta-Estradiol 17-propionate: ) is a semisynthetic, steroidal estrogen compound.
Preparation Methods
Synthetic Routes: Beta-Estradiol 17-propionate can be synthesized through chemical modifications of natural estradiol.
Reaction Conditions: The propionate group is introduced at the 17th position using appropriate reagents and conditions.
Industrial Production: While industrial-scale production methods may vary, chemical synthesis remains the primary approach.
Chemical Reactions Analysis
Reactions: Beta-Estradiol 17-propionate undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary product is this compound itself.
Scientific Research Applications
Medicine: Used in hormone therapy for menopausal symptoms and low estrogen levels in women.
Gynecology: Treatment of gynecological disorders.
Research: Investigated for its potential in cancer prevention and other health-related studies.
Mechanism of Action
Molecular Targets: Beta-Estradiol 17-propionate binds to estrogen receptors (ERs) in target tissues.
Pathways: ER activation leads to gene expression changes, affecting cell growth, differentiation, and metabolism.
Comparison with Similar Compounds
Uniqueness: Beta-Estradiol 17-propionate stands out due to its specific propionate modification.
Similar Compounds: Other estrogens include estrone, estriol, and ethinylestradiol.
Properties
IUPAC Name |
(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-3-20(23)24-19-9-8-18-17-6-4-13-12-14(22)5-7-15(13)16(17)10-11-21(18,19)2/h5,7,12,16-19,22H,3-4,6,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCRZWCSVWBYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859838 |
Source


|
| Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


